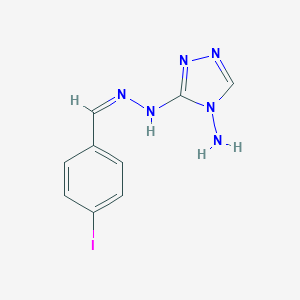![molecular formula C19H16N4O2 B391357 2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group and an indole moiety, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-cyanophenol and 1-methyl-1H-indole-3-carbaldehyde. These intermediates are then subjected to a condensation reaction with acetohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The cyanophenoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as apoptosis or inflammation, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Studied for its potential as a non-competitive α-glucosidase inhibitor.
3,3’-bis(indolyl)methanes: Known for their biological activities, including anti-cancer properties.
Uniqueness
What sets 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide apart is its combination of the cyanophenoxy and indole groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to pharmaceutical development.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-12-15(16-7-3-4-8-17(16)23)11-21-22-19(24)13-25-18-9-5-2-6-14(18)10-20/h2-9,11-12H,13H2,1H3,(H,22,24)/b21-11+ |
InChI Key |
JASQKIFPYYAMCF-SRZZPIQSSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=CC=C3C#N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B391274.png)
![4-Isopropylbenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391278.png)
![6-[(4'-{[4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}[1,1'-biphenyl]-4-yl)amino]-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B391279.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391282.png)
![1-Amino-3-(1,3-benzodioxol-5-yl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391283.png)
![3-[(3-Chloro-4-methylanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B391286.png)
![5-Benzylidene-3-[(3-chloro-4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B391287.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391288.png)
![5-{4-Nitrophenyl}-2-furaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391289.png)
![2-Bromo-4-methyl-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B391290.png)
![2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391292.png)

![5-Nitro-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391295.png)
![3-Nitro-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391297.png)
